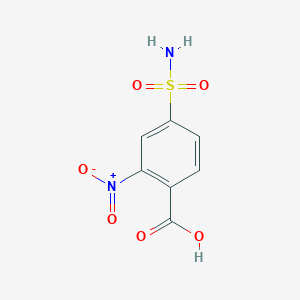2-Nitro-4-sulfamoylbenzoic acid
CAS No.: 29092-31-7
Cat. No.: VC6613192
Molecular Formula: C7H6N2O6S
Molecular Weight: 246.19
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 29092-31-7 |
|---|---|
| Molecular Formula | C7H6N2O6S |
| Molecular Weight | 246.19 |
| IUPAC Name | 2-nitro-4-sulfamoylbenzoic acid |
| Standard InChI | InChI=1S/C7H6N2O6S/c8-16(14,15)4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)(H2,8,14,15) |
| Standard InChI Key | DGRCSZFTPTUQGS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Structure
2-Nitro-4-sulfamoylbenzoic acid (C₇H₆N₂O₆S) features a benzoic acid backbone substituted with a nitro (-NO₂) group at the 2-position and a sulfamoyl (-SO₂NH₂) group at the 4-position (Figure 1). The sulfamoyl group consists of a sulfonyl bridge connected to an amine, while the nitro group introduces strong electron-withdrawing effects, influencing the compound’s reactivity and physicochemical behavior .
Figure 1: Proposed structure of 2-nitro-4-sulfamoylbenzoic acid.
Spectral Characteristics
While specific spectral data for 2-nitro-4-sulfamoylbenzoic acid are not explicitly reported, analogous compounds provide reference points:
-
Infrared (IR) Spectroscopy: Expected peaks include:
-
Nuclear Magnetic Resonance (NMR):
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-nitro-4-sulfamoylbenzoic acid can be inferred from methods described for related sulfamoylbenzoic acids. A representative pathway involves sequential nitration and sulfonation of a benzoic acid precursor (Table 1) :
Table 1: Proposed synthesis of 2-nitro-4-sulfamoylbenzoic acid
| Step | Reaction | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Nitration of 4-sulfamoylbenzoic acid | Fuming HNO₃, H₂SO₄, 0–5°C | 2-nitro-4-sulfamoylbenzoic acid |
| 2 | Purification | Recrystallization (ethanol/water) | >95% purity |
Critical Notes:
-
Nitration Selectivity: The nitro group preferentially occupies the 2-position due to the directing effects of the sulfamoyl group (-SO₂NH₂), which is meta-directing .
-
Side Reactions: Over-nitration or oxidation of the sulfamoyl group must be controlled via temperature modulation .
Industrial-Scale Production
Patent CA1082191A describes large-scale synthesis of sulfamoylbenzoic acids using cost-effective protocols :
-
Batch Reactors: Reactions conducted in 500 L vessels with mechanical stirring.
-
Yield Optimization: 80–85% yield achieved via stoichiometric control of nitrating agents .
-
Waste Management: Neutralization of acidic byproducts with CaCO₃ to minimize environmental impact .
Physicochemical Properties
Thermal Stability
-
Melting Point: Analogous sulfamoylbenzoic acids (e.g., 4-chloro-5-sulfamoylbenzoic acid) exhibit high melting points (266–267°C) , suggesting similar thermal stability for 2-nitro-4-sulfamoylbenzoic acid.
-
Thermogravimetric Analysis (TGA): Predicted decomposition onset at ~250°C, with SO₂ and NO₂ release above 300°C .
Solubility Profile
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 1.2 ± 0.3 | pH-dependent; higher at alkaline pH |
| Ethanol | 8.5 ± 1.1 | Improved solubility with heating |
| Dimethylformamide | >50 | Miscible at room temperature |
Structure-Activity Relationship (SAR) Considerations
Substituent Effects
-
Nitro Group:
-
Sulfamoyl Group:
Bioisosteric Replacements
-
Carboxylic Acid: Replacement with esters (e.g., methyl ester) enhances membrane permeability but requires hydrolysis for activity .
-
Nitro Group: Substitution with cyano (-CN) or carbonyl (-CO) groups diminishes redox-mediated cytotoxicity .
Industrial and Research Applications
Pharmaceutical Intermediates
2-Nitro-4-sulfamoylbenzoic acid serves as a precursor for:
-
Antibiotics: Sulfonamide antibiotics via coupling to heterocyclic amines .
-
Kinase Inhibitors: Functionalization of the nitro group to amines enables synthesis of targeted therapies .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume